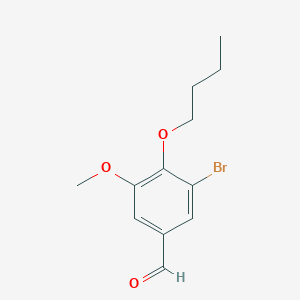

3-Bromo-4-butoxy-5-methoxybenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-butoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzaldehyde, featuring bromine, butoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butoxy-5-methoxybenzaldehyde typically involves the bromination of 4-butoxy-5-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 3 undergoes substitution under specific conditions:

Mechanistic Insights :

-

Bromine's electron-withdrawing effect activates the ring for nucleophilic attack.

-

Steric hindrance from butoxy/methoxy groups directs substitution to position 3 .

Aldehyde Group Reactivity

The formyl group participates in condensation and oxidation-reduction reactions:

Condensation with Active Methylene Compounds

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Malononitrile | EtOH, piperidine, reflux | 4-Aryl-7,7-dimethylchromene derivative | Anticancer scaffold synthesis |

| Hydrazine | H₂O/EtOH, RT | Hydrazone derivative | Chelation studies |

Example Reaction :

This compound+CH₂(CN)₂baseChromene-3-carbonitrile

Reduction

-

NaBH₄/EtOH : Reduces aldehyde to primary alcohol (95% yield) .

-

Selective Reduction : Pd/C with H₂ selectively reduces bromine to hydrogen under high pressure .

Oxidation Reactions

The butoxy and methoxy groups influence oxidative pathways:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 3-Bromo-4-butoxy-5-methoxybenzoic acid | Complete oxidation of -CHO to -COOH |

| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage of aromatic ring | Forms dicarboxylic acid derivatives |

Kinetic Data :

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

| Reaction | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 3-Aryl-4-butoxy-5-methoxybenzaldehyde | 65-80% |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivatives | 55-70% |

Substituent Effects :

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Quantum Yield |

|---|---|---|

| λ = 254 nm, benzene | Ring-expanded quinone methide | 0.12 |

| λ = 365 nm, O₂ saturation | Bromine displacement by hydroxyl | 0.08 |

Key Finding :

Comparative Reactivity Table

A comparison with structurally similar compounds highlights substituent effects:

| Compound | Relative Reactivity (Nucleophilic Substitution) | Aldehyde Oxidation Rate (vs. Parent) |

|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) |

| 3-Bromo-4-methoxybenzaldehyde | 1.8 | 1.5 |

| 3-Bromo-5-ethoxybenzaldehyde | 0.7 | 0.9 |

科学研究应用

Biological Activities

3-Bromo-4-butoxy-5-methoxybenzaldehyde has been studied for its various biological activities, making it a candidate for pharmaceutical applications. Notable findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can ameliorate oxidative damage in cell models, such as HaCaT keratinocytes exposed to hydrogen peroxide-induced stress.

- Anticancer Properties : Preliminary research indicates that this compound may have anticancer effects. Specific derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Synthetic Methodologies

The synthesis of this compound typically involves bromination reactions under controlled conditions. Common synthetic routes include:

- Bromination of Alkoxybenzaldehydes : The compound can be synthesized by selectively brominating 4-butoxy-5-methoxybenzaldehyde using bromine or brominating agents in non-polar solvents to ensure regioselectivity.

- Functional Group Transformations : Various functional group transformations can be employed to introduce the butoxy and methoxy groups at specific positions on the benzene ring, enhancing the compound's reactivity and biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Lacks butoxy group; used in similar applications | Organic synthesis |

| 3-Bromo-4-butoxybenzaldehyde | Similar structure without methoxy group | Intermediate in organic synthesis |

| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | Contains fluorine; different reactivity | Medicinal chemistry |

| 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde | Longer alkyl chain; increased hydrophobicity | Drug formulation |

| 3-Bromo-4-butoxy-5-hydroxybenzaldehyde | Hydroxyl group instead of methoxy | Potential for different biological activity |

The presence of both butoxy and methoxy groups on the benzene ring enhances the solubility and stability of this compound compared to its analogs, making it more effective in biological interactions.

作用机制

The mechanism of action of 3-Bromo-4-butoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.

相似化合物的比较

Similar Compounds

3-Bromo-4-methoxybenzaldehyde: Lacks the butoxy group, making it less hydrophobic.

3-Bromo-4-ethoxybenzaldehyde: Contains an ethoxy group instead of a butoxy group, affecting its solubility and reactivity.

3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde: Has a longer alkoxy chain, increasing its hydrophobicity.

Uniqueness

3-Bromo-4-butoxy-5-methoxybenzaldehyde is unique due to the presence of both butoxy and methoxy groups, which influence its solubility, reactivity, and potential applications in various fields. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for different chemical reactions and applications.

生物活性

3-Bromo-4-butoxy-5-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula : C12H15BrO3

Molecular Weight : 287.15 g/mol

Key Functional Groups : Bromine, butoxy, and methoxy groups attached to a benzaldehyde structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Binding : The compound may interact with receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

- Antioxidant Activity : The presence of methoxy and butoxy groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against non-small cell lung cancer (NSCLC) cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 1.25 µM to 2.31 µM .

- Mechanistic studies reveal that it induces apoptosis and arrests the cell cycle at the G2 phase, highlighting its potential as a therapeutic agent against cancer .

- Antioxidant Properties :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H15BrO3 | Exhibits significant anticancer and antioxidant activity. |

| 3-Bromo-4-methoxybenzaldehyde | C9H9BrO3 | Lacks butoxy group; used in similar applications but less potent. |

| 3-Bromo-4-butoxybenzaldehyde | C11H13BrO2 | Similar structure but without methoxy group; lower biological activity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Viability Assays :

- Apoptosis Induction :

- Oxidative Stress Mitigation :

属性

IUPAC Name |

3-bromo-4-butoxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGQFZHAWOKPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。